molecular formula C19H18N2O3 B11648828 Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11648828
M. Wt: 322.4 g/mol
InChI Key: KZYIHJOQKUEIMB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxyaniline with ethyl 2-chloroquinoline-3-carboxylate in the presence of a base such as potassium carbonate. This reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Hydroxyquinoline: Used in the development of metal chelators.

    Quinoline-2-carboxylate: Utilized in the synthesis of various pharmaceuticals.

Uniqueness

Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylamino group enhances its potential as a therapeutic agent, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-7-5-4-6-15(17)18(16)21-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21)

InChI Key

KZYIHJOQKUEIMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)OC

Origin of Product

United States

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